Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-
Description
The compound 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a benzamide derivative featuring a fused thieno[3,4-c]pyrazole heterocyclic core. Key structural attributes include:
- Benzamide moiety: Substituted with a 2-fluoro group at the ortho position.
- Thienopyrazole ring system: A sulfur-containing fused heterocycle with a 5-oxido group and a 4-fluorophenyl substituent at position 2.
- Electronic properties: The oxido group (O⁻) introduces electron-withdrawing effects, while fluorine atoms enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S/c19-11-5-7-12(8-6-11)23-17(14-9-26(25)10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPMLCLFZWMIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123419 | |
| Record name | 2-Fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958228-80-3 | |
| Record name | 2-Fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958228-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with thieno[3,4-c]pyrazole under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienopyrazole Derivatives
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide ()
- Core structure: Shares the thieno[3,4-c]pyrazole system but with 5,5-dioxido groups (SO₂) instead of a single oxido (O⁻).
- Substituents : Uses an oxalamide (ethanediamide) bridge to link a 4-fluorobenzyl group, contrasting with the direct benzamide linkage in the target compound.
Key Differences :
Benzamide-Based Pesticides ()
Diflubenzuron
- Structure : 2,6-difluorobenzamide linked via urea to a 4-chlorophenyl group.
- Activity : Inhibits chitin synthesis in insects.
- Comparison: The target compound’s thienopyrazole core may offer distinct steric or electronic interactions compared to diflubenzuron’s urea linkage.
Fluazuron
- Structure : Includes a pyridinyloxy group and chlorophenyl substituents.
- Activity : Acaricide targeting mite growth.
- Comparison: Fluazuron’s pyridine ring contrasts with the thienopyrazole system, suggesting divergent modes of action.
Structural and Functional Contrasts :
| Compound | Core Structure | Substituents | Biological Target |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 2-F, 4-F, oxido | Hypothesized pesticide |
| Diflubenzuron | Urea-linked benzamide | 2,6-diF, 4-Cl | Chitin synthesis |
| Fluazuron | Pyridinyloxy-benzamide | 3-Cl, 5-(trifluoromethyl) | Mite growth regulation |
Computational and Crystallographic Insights
Electronic Properties
The oxido group likely creates a polarized electron density profile, distinct from the dioxido analog ().
Structural Refinement
Software such as SHELX () and WinGX () are critical for crystallographic analysis.
Biological Activity
Benzamide, 2-fluoro-N-[2-(4-fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]- is a complex organic compound with notable biological activity. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and case studies.
Compound Overview
This compound features a benzamide core with fluorine substitutions and a thieno[3,4-c]pyrazole moiety. Its structural uniqueness contributes to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of various diseases.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Condensation of 2-fluorobenzoyl chloride with 4-fluoroaniline.
- Cyclization with thieno[3,4-c]pyrazole under specific conditions using solvents like tetrahydrofuran and catalysts such as triethylamine.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
1. Enzyme Inhibition
Research indicates that benzamide derivatives exhibit significant enzyme inhibition properties. For instance, studies have shown that certain derivatives can inhibit urease with varying degrees of potency:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 3a | 4.51 | Strong |
| 3b | 30.0 | Moderate |
| 3d | 134.3 | Weak |
The most potent compound (3a) shows promise as a therapeutic agent for urease-related disorders .
2. Anti-Alzheimer Activity
Benzamide derivatives have been investigated for their potential in treating Alzheimer's disease. Compounds such as 3a and 3g demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for cognitive function:
| Compound | % Inhibition at 0.5 mM |
|---|---|
| 3a | >30% |
| 3g | >30% |
| 3f | ~20% |
These results suggest that modifications to the benzamide structure can enhance cognitive benefits .
3. Antioxidant Activity
The antioxidant capacity of benzamide derivatives was evaluated using the DPPH radical scavenging assay:
| Compound | % Scavenging Activity |
|---|---|
| 3a | Low |
| 3b | Low |
| 3g | Low |
Overall, the antioxidant activity was found to be minimal across the tested compounds .
4. Anti-Cancer Properties
Recent studies have highlighted the potential anticancer activity of benzamide derivatives through their interaction with histone deacetylases (HDACs). For example, FNA (a derivative) showed selective inhibition against HDAC1, HDAC2, and HDAC3:
| Compound | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|
| FNA | 95.48 | 48.89 |
FNA exhibited strong antiproliferative effects on HepG2 cells, indicating its potential as a lead compound in cancer therapy .
Case Studies
- Urease Inhibition Study : A study involving various benzamide derivatives demonstrated that compound 3a exhibited the highest urease inhibition (IC50 = 4.51 µM), making it a candidate for further development against urease-related disorders .
- Neuroprotective Effects : In a neurodegenerative model, compounds like 3a and 3g showed improved memory retention and cognitive function in animal models compared to control groups treated with standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
